molecular formula C9H8ClFO2 B1399844 4'-Chloro-2'-fluoro-3'-methoxyacetophenone CAS No. 1323966-44-4

4'-Chloro-2'-fluoro-3'-methoxyacetophenone

Cat. No. B1399844
CAS RN: 1323966-44-4
M. Wt: 202.61 g/mol
InChI Key: SSQUECJMKSQDHG-UHFFFAOYSA-N
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Description

4’-Chloro-2’-fluoro-3’-methoxyacetophenone is a chemical compound with the IUPAC name 1-(4-chloro-2-fluoro-3-methoxyphenyl)ethanone . It has a molecular weight of 202.61 and is typically stored at ambient temperature .


Molecular Structure Analysis

The InChI code for 4’-Chloro-2’-fluoro-3’-methoxyacetophenone is 1S/C9H8ClFO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

4’-Chloro-2’-fluoro-3’-methoxyacetophenone is a solid at room temperature . It has a molecular weight of 202.61 .

Scientific Research Applications

Synthesis of Fluorescent Probes

4’-Chloro-2’-fluoro-3’-methoxyacetophenone: is a valuable precursor in the synthesis of fluorescent probes used in chemical biology . These probes are essential for studying subcellular localization and mechanisms of action of bioactive compounds. The compound’s structure allows for the creation of highly sensitive and versatile fluorescent tags, which are pivotal in drug discovery and cell imaging.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the development of new pharmaceuticals . Its molecular structure can be incorporated into larger, more complex molecules that interact with biological targets, leading to potential therapeutic agents.

Environmental Analysis

The compound’s derivatives can be used as analytical reagents in environmental analysis . They can help detect and quantify pollutants by reacting with specific substances to produce a measurable fluorescent signal.

Material Science

In material science, 4’-Chloro-2’-fluoro-3’-methoxyacetophenone can be used to modify the properties of polymers and coatings . By integrating this compound into materials, researchers can enhance their durability, resistance, and other functional properties.

Organic Synthesis

This compound is also used in organic synthesis as an intermediate for constructing complex organic molecules . Its reactive ketone group can undergo various chemical reactions, making it a versatile component in synthetic pathways.

Bioconjugation

The compound can be used for bioconjugation, where it is attached to biomolecules like proteins or antibodies . This modification can improve the detection and quantification of these biomolecules in various biological assays.

Safety and Hazards

The safety data sheet for 4’-Chloro-2’-fluoro-3’-methoxyacetophenone indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-chloro-2-fluoro-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQUECJMKSQDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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